molecular formula C8H13N3S B2357326 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine CAS No. 754954-64-8

2-(1-Piperidinyl)-1,3-Thiazol-4-Amine

Cat. No. B2357326
CAS RN: 754954-64-8
M. Wt: 183.27
InChI Key: UXCNXLNTJSYWJW-UHFFFAOYSA-N
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Description

“2-(1-Piperidinyl)-1,3-Thiazol-4-Amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

Target of Action

The primary target of 2-(piperidin-1-yl)thiazol-4-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and other physiological responses .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 2-(piperidin-1-yl)thiazol-4-amine is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can result in downstream effects such as reduced inflammation.

Result of Action

The primary result of 2-(piperidin-1-yl)thiazol-4-amine’s action is a reduction in inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound can decrease the production of prostaglandins, which are key mediators of inflammation .

Action Environment

The action, efficacy, and stability of 2-(piperidin-1-yl)thiazol-4-amine can be influenced by various environmental factors. While specific details are not available for this compound, factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. For example, the compound’s interaction with its target COX enzymes could be affected by the presence of other molecules that also bind to these enzymes. Additionally, factors such as the compound’s storage conditions (e.g., temperature, light exposure) could impact its stability and effectiveness .

properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCNXLNTJSYWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinyl)-1,3-Thiazol-4-Amine

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